molecular formula C20H16ClNO3 B12044156 Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate

Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate

Cat. No.: B12044156
M. Wt: 353.8 g/mol
InChI Key: GOUTVLPTANIMLW-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate is an organic compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a pyridine ring substituted with a chlorophenyl group, a methoxyphenyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method is the condensation of 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable base to form the corresponding chalcone. This intermediate can then undergo cyclization with a suitable nitrogen source, such as ammonium acetate, to form the pyridine ring. The final step involves esterification of the carboxylic acid group with methanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate: Similar structure but lacks the methoxy group.

    Methyl 2-(4-methoxyphenyl)-6-phenylpyridine-4-carboxylate: Similar structure but lacks the chlorophenyl group.

    Ethyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate: Similar structure but has an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which can impart distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, binding affinity, and overall activity in various applications.

Properties

Molecular Formula

C20H16ClNO3

Molecular Weight

353.8 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate

InChI

InChI=1S/C20H16ClNO3/c1-24-17-9-5-14(6-10-17)19-12-15(20(23)25-2)11-18(22-19)13-3-7-16(21)8-4-13/h3-12H,1-2H3

InChI Key

GOUTVLPTANIMLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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